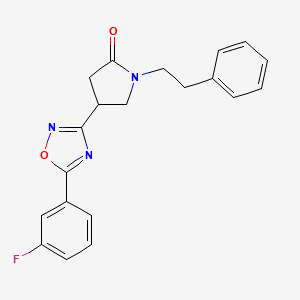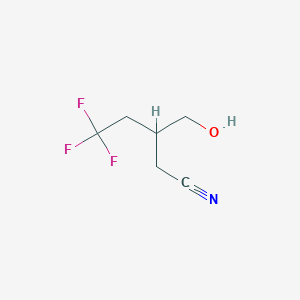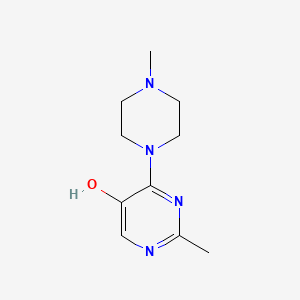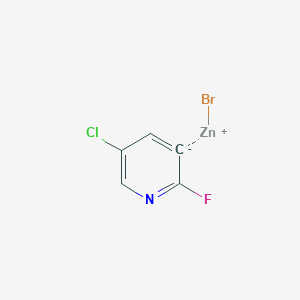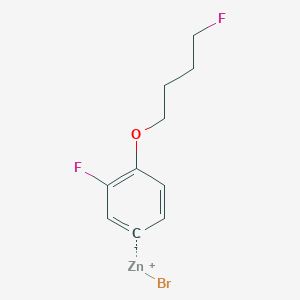
4-(4-Fluorobutoxy)-3-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorobutoxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is notable for its utility in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of fluorine atoms in its structure can impart unique reactivity and properties, making it valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobutoxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(4-fluorobutoxy)-3-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(4-fluorobutoxy)-3-fluorobromobenzene+Zn→4-(4-fluorobutoxy)-3-fluorophenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-(4-Fluorobutoxy)-3-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Can participate in reduction reactions to form alkanes or other reduced products.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an alkyl halide can yield a substituted aromatic compound, while oxidation can produce a ketone or alcohol.
科学的研究の応用
4-(4-Fluorobutoxy)-3-fluorophenylzinc bromide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(4-fluorobutoxy)-3-fluorophenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to an electrophile, forming a new carbon-carbon bond. This process is often catalyzed by transition metals like palladium or nickel, which enhance the reaction efficiency and selectivity.
類似化合物との比較
Similar Compounds
4-(4-Fluorobutoxy)phenylmagnesium bromide: Another organometallic reagent with similar reactivity but different metal center.
3-(4-Fluorobutoxy)phenylzinc bromide: A positional isomer with slightly different reactivity and properties.
Uniqueness
4-(4-Fluorobutoxy)-3-fluorophenylzinc bromide is unique due to the presence of two fluorine atoms, which can influence its reactivity and the properties of the resulting products. This makes it particularly valuable in the synthesis of fluorinated compounds, which are important in pharmaceuticals and materials science.
特性
分子式 |
C10H11BrF2OZn |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-2-(4-fluorobutoxy)benzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c11-7-3-4-8-13-10-6-2-1-5-9(10)12;;/h2,5-6H,3-4,7-8H2;1H;/q-1;;+2/p-1 |
InChIキー |
UTWCKKGSKXWEGP-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=[C-]1)F)OCCCCF.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


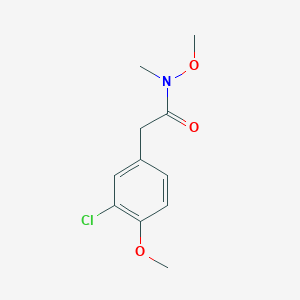
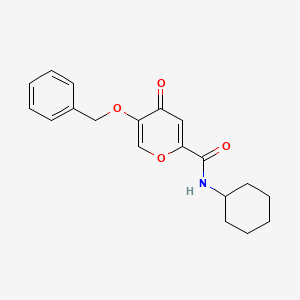
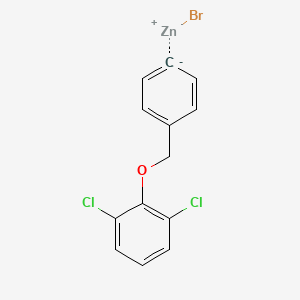
![N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14869674.png)
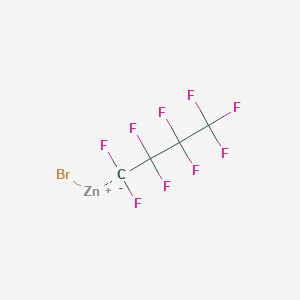
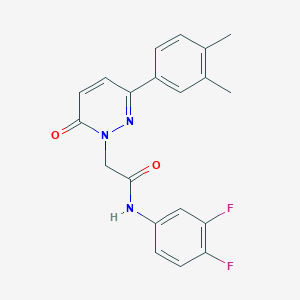
![3-butyl-2-(furan-2-yl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14869698.png)
![4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B14869711.png)
![Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14869712.png)
